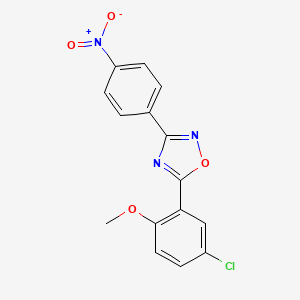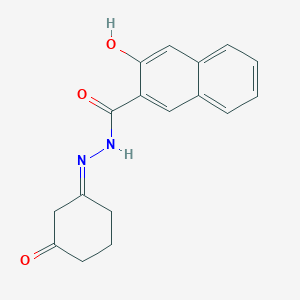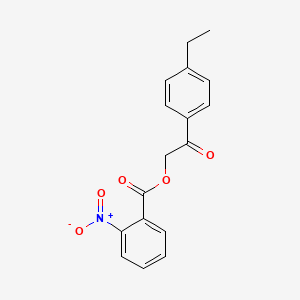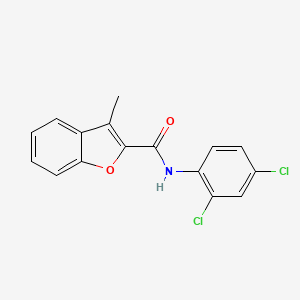
N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide, also known as 2C-C-NBOMe, is a synthetic compound that belongs to the family of phenethylamines. It is a derivative of 2C-C and is a potent agonist of the 5-HT2A receptor. The compound has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Applications De Recherche Scientifique
N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. The compound has been shown to be a potent agonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide has also been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide involves the activation of the 5-HT2A and dopamine D2 receptors. The compound binds to these receptors and stimulates the release of neurotransmitters such as serotonin and dopamine. This leads to changes in mood, cognition, and perception.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide include changes in mood, cognition, and perception. The compound has been shown to produce euphoria, increased energy, and altered sensory perception. It has also been shown to enhance creativity and problem-solving abilities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide in lab experiments include its potency and selectivity for the 5-HT2A and dopamine D2 receptors. This allows researchers to study the effects of these receptors on mood, cognition, and perception. The limitations of using N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide in lab experiments include its potential for abuse and its lack of safety data in humans.
Orientations Futures
For research on N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide include studying its potential therapeutic applications in the treatment of mood disorders and addiction. The compound has also been shown to have anti-inflammatory and neuroprotective effects, which could be explored further. Additionally, the safety and toxicity of N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide in humans should be studied to determine its potential for use as a medication.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide involves a two-step process. In the first step, 2C-C is reacted with ethyl chloroformate to form the corresponding carbamate. In the second step, the carbamate is reacted with 4-chloro-2,5-dimethoxyphenylamine to form N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide. The compound can be purified using column chromatography and recrystallization.
Propriétés
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c1-5-9(6-2)14(17)16-11-8-12(18-3)10(15)7-13(11)19-4/h7-9H,5-6H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYAPERECATYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC(=C(C=C1OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-carboxyphenoxy)methyl]-3-furoic acid](/img/structure/B5856281.png)

![1-(1,3-benzodioxol-5-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5856291.png)

![N,N-dimethyl-4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5856305.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N,N,4-trimethylbenzamide](/img/structure/B5856312.png)
![N-(4-chlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5856314.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B5856337.png)